6-Allyl-2-methylbenzo[d]thiazol-7-ol
Description
Properties
CAS No. |
163299-44-3 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3 |
InChI Key |
JBTFTIFCYDVASK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)CC=C)O |
Synonyms |
7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions typically include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Allyl-2-methyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Allyl-2-methyl-1,3-benzothiazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural analogs of 6-Allyl-2-methylbenzo[d]thiazol-7-ol, emphasizing substituent positions and functional groups:
| Compound Name | CAS Number | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| This compound | N/A | 2-CH₃, 6-CH₂CHCH₂, 7-OH | Hydroxyl, Allyl, Methyl |
| Ethyl 2-aminobenzo[d]thiazole-7-carboxylate | 1190320-40-1 | 2-NH₂, 7-COOEt | Ester, Amino |
| Methyl 4-methylbenzo[d]thiazole-6-carboxylate | 50850-93-6 | 4-CH₃, 6-COOMe | Ester, Methyl |
| (2-Methylbenzo[d]thiazol-6-yl)methanol | 103440-65-9 | 2-CH₃, 6-CH₂OH | Hydroxymethyl, Methyl |
| 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol | 6573-19-9 | 2,6-NH₂, 7-OH (tetrahydro core) | Hydroxyl, Amino |
Key Observations:
Physicochemical Properties
Available data for related compounds are summarized below:
Notes:
- The target compound’s allyl group may lower melting points compared to rigid carboxylate esters (e.g., 50850-93-6).
- FTIR data from (compound 7) suggest similarities in hydroxyl and carbonyl vibrations, though the latter is absent in the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Allyl-2-methylbenzo[d]thiazol-7-ol, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted benzothiazole precursors. For example, alkylation of 2-methylbenzo[d]thiazol-7-ol derivatives with allyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Yield optimization depends on reaction temperature (80–120°C), stoichiometric ratios of reagents, and catalysts like Pd(OAc)₂ for cross-coupling steps. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures removal of byproducts such as unreacted allyl halides .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C-NMR : Confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and methyl/thiazole ring signals (δ 2.5–3.5 ppm for CH₃) .
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and thiazole ring vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Cross-reference spectral data with analogs like 2-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?
- Methodological Answer :
- Comparative Analysis : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum sizes .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to normalize potency comparisons. Statistical tools (e.g., ANOVA) can identify outliers caused by impurities or solvent effects .
- Meta-Analysis : Aggregate data from studies like thiazole-based analgesic screenings (e.g., compound 11a-c in ) to identify trends in substituent effects.
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites. For instance, the allyl group’s electron-withdrawing effect on the thiazole ring can be quantified using HOMO-LUMO gaps .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. water) to assess stability. This is critical for optimizing storage conditions (e.g., inert atmosphere, -20°C) .
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with modified allyl chains (e.g., propargyl, chloroallyl) or methyl group replacements (e.g., ethyl, trifluoromethyl). Compare bioactivity using standardized assays .
- Crystallography : Resolve X-ray structures to correlate steric/electronic features with activity. For example, hydrogen bonding between the hydroxyl group and target proteins (e.g., kinases) can be visualized .
Data Contradiction and Validation Strategies
Q. What methodologies are recommended for validating synthetic intermediates when impurities obscure spectral data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., allyl vs. thiazole protons) .
- LC-MS/MS : Track reaction progress and identify byproducts via retention time and fragmentation patterns .
- Reference Standards : Compare intermediates with commercially available analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8) for spectral alignment .
Ethical and Methodological Considerations
Q. How should researchers address reproducibility challenges in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Document reaction parameters (e.g., degassing steps, inert gas flow rates) to minimize variability .
- Open Data Sharing : Publish raw spectral data and chromatograms in repositories for peer validation .
- Collaborative Replication : Partner with independent labs to verify key findings, as demonstrated in multi-institutional studies on benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
